![molecular formula C19H16FN5OS2 B3020683 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(methylthio)nicotinamide CAS No. 1209977-76-3](/img/structure/B3020683.png)
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(methylthio)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(methylthio)nicotinamide" is a complex molecule that appears to be related to various nicotinamide analogs and derivatives. These compounds are of interest due to their potential biological activities, particularly in the context of medicinal chemistry and drug design. Nicotinamide itself is a form of vitamin B3 and plays a crucial role in various biological processes, including metabolism and enzyme function.
Synthesis Analysis
The synthesis of nicotinamide derivatives can involve multiple steps, including reactions with different reagents and intermediates to introduce various functional groups into the molecule. For instance, the synthesis of nicotinamide derivatives has been explored using N-1-naphthyl-3-oxobutanamide as a starting material, reacting with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which can further react to form various heterocyclic compounds . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be employed, involving the formation of thiazole and triazole rings and subsequent modifications to introduce the fluorophenyl and methylthio groups.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is characterized by the presence of a pyridine ring, which can be further modified to introduce additional heterocyclic systems such as thiazole and triazole rings. These modifications can significantly alter the compound's electronic and steric properties, potentially affecting its biological activity. The presence of a fluorophenyl group suggests the introduction of a halogen, which can enhance binding affinity to biological targets through halogen bonding or by increasing the lipophilicity of the molecule .
Chemical Reactions Analysis
Nicotinamide and its analogs can participate in various chemical reactions, depending on their functional groups. For example, nicotinamide analogs have been shown to reverse the effects of 2-amino-1,3,4-thiadiazole in a leukemia model, indicating that these compounds can interact with biological systems, possibly through enzyme inhibition or modulation of metabolic pathways . The specific chemical reactions and interactions of "N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(methylthio)nicotinamide" would depend on its precise structure and the presence of reactive functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like "N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(methylthio)nicotinamide" would be influenced by its molecular structure. The introduction of a fluorophenyl group could increase the compound's lipophilicity, potentially affecting its solubility and permeability across biological membranes. The presence of thiazole and triazole rings could also impact the compound's acidity, basicity, and overall stability. These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates .
特性
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5OS2/c1-27-18-14(6-4-9-22-18)17(26)21-10-8-12-11-28-19-23-16(24-25(12)19)13-5-2-3-7-15(13)20/h2-7,9,11H,8,10H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJOMLUDJKNNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B3020600.png)

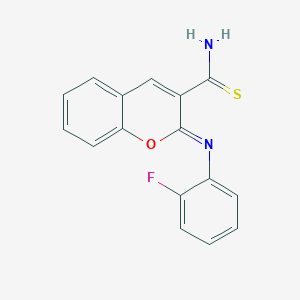

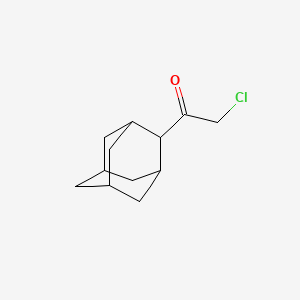
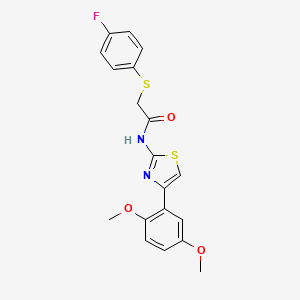
![3-Bromo-4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride](/img/structure/B3020610.png)
![benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate](/img/structure/B3020611.png)
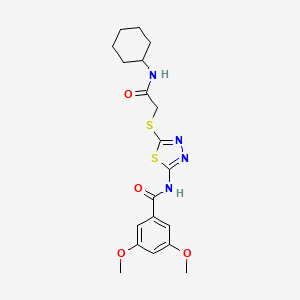

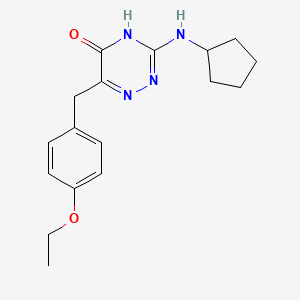
![1-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B3020617.png)
![2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3020619.png)
![(2-Methylphenyl)(1-methyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B3020620.png)